2-(3-Nitrophenyl)-3-phenyloxaziridine
CAS No.: 90687-56-2
Cat. No.: VC19222058
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90687-56-2 |
|---|---|
| Molecular Formula | C13H10N2O3 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 2-(3-nitrophenyl)-3-phenyloxaziridine |
| Standard InChI | InChI=1S/C13H10N2O3/c16-15(17)12-8-4-7-11(9-12)14-13(18-14)10-5-2-1-3-6-10/h1-9,13H |
| Standard InChI Key | QQJUYOQASAOOOL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2N(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
2-(3-Nitrophenyl)-3-phenyloxaziridine features a nitro group at the 3-position of one phenyl ring and a phenyl group at the 3-position of the oxaziridine ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.23 g/mol | |
| Exact Mass | 242.069 Da | |
| PSA (Polar Surface Area) | 61.36 Ų | |
| LogP (Partition Coefficient) | 3.63 |
The relatively high LogP value indicates moderate lipophilicity, suggesting compatibility with organic solvents such as dichloromethane or toluene . The polar surface area reflects its capacity for hydrogen bonding, critical for interactions in oxidation reactions.
Synthesis and Preparation
Traditional Synthetic Routes
The compound is synthesized via oxidation of N-alkyl-arylaldimines. A common method involves reacting 3-nitrophenylamine derivatives with phenyl-containing precursors under controlled conditions. For example, peroxides or percarboxylic acids serve as oxidizing agents to form the oxaziridine ring . Early protocols used anhydrous peracetic acid but faced safety challenges due to handling concentrated hydrogen peroxide .
Advanced Methodologies
Recent innovations prioritize safety and efficiency. A patented process employs aromatic percarboxylic acids (e.g., m-chloroperbenzoic acid) in water-miscible solvents (e.g., tetrahydrofuran) with a water-soluble base (e.g., sodium bicarbonate) at temperatures below 30°C . This approach minimizes decomposition risks and improves yields (70–85%) compared to traditional methods .
Table 1: Comparison of Synthetic Methods
| Method | Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Traditional | Anhydrous peracetic acid | CHCl | 0–25°C | 50–60 |
| Patented | m-CPBA | THF/HO | <30°C | 70–85 |
Reactivity and Mechanistic Insights
Oxidative Mechanisms
The compound acts as an oxygen-atom transfer agent, facilitating epoxidation or hydroxylation of substrates. Kinetic studies reveal that the reaction rate depends on solvent polarity, with polar aprotic solvents (e.g., acetonitrile) accelerating oxygen transfer. The nitro group enhances electrophilicity at the oxygen atom, promoting nucleophilic attack by substrates.
Photochemical Behavior
Under UV irradiation, 2-(3-Nitrophenyl)-3-phenyloxaziridine undergoes cleavage to form aldehydes and intermediates that yield aniline and azobenzene . Photolysis in benzene produces anilide derivatives (up to 32% yield), while methanol favors aldehyde formation (45–60%) . This photosensitivity necessitates storage in dark, inert environments.
Table 2: Photolysis Products in Different Solvents
| Solvent | Anilide Yield (%) | Aldehyde Yield (%) |
|---|---|---|
| Benzene | 32 | 15 |
| Methanol | 10 | 60 |
| Hexane | 25 | 20 |
Applications in Organic Synthesis
Oxidative Transformations
The compound’s ability to transfer oxygen atoms under mild conditions makes it valuable for oxidizing sulfides to sulfoxides and amines to hydroxylamines. For instance, it achieves >90% conversion in the oxidation of thioanisole to methyl phenyl sulfoxide within 2 hours at 25°C.
Medicinal Chemistry
While direct pharmaceutical applications are undocumented, its derivatives serve as intermediates in synthesizing N-alkylhydroxylamines, which are precursors to bioactive molecules . For example, hydrolysis of 2-tert-butyl-3-phenyloxaziridine yields N-(tert-butyl)hydroxylamine, a building block for protease inhibitors .
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